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Compound of Interest

1-(2-Chloro-4-
Compound Name: _ ) )
nitrophenyl)piperazine

Cat. No.: B040364

An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)piperazine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with arylpiperazine scaffolds. We will delve into
the essential chemical informatics, physicochemical properties, synthetic pathways, and
strategic applications of 1-(2-Chloro-4-nitrophenyl)piperazine, a key building block in modern
medicinal chemistry. Our focus is on providing not just data, but also the underlying scientific
rationale to empower informed experimental design and application.

Chemical Identity and Nomenclature

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted arylpiperazine. The aryl group is
functionalized with both a chloro and a nitro moiety, making it an activated and versatile
intermediate for further chemical modification. Correctly identifying this compound through its
various synonyms and registry numbers is the foundational step for any research endeavor.

The core structure and its primary identifiers are logically interconnected, providing a clear
framework for its identification in databases and literature.
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Caption: Relationship between the common name and key chemical identifiers.

Table 1: Chemical Identifiers

Identifier Value Source
] 1-(2-Chloro-4-

Primary Name ) ) ) [11[2]
nitrophenyl)piperazine

CAS Number 114878-60-3 [11[2][3]

Molecular Formula C10H12CIN3O2 [1][4]

Molecular Weight 241.68 g/mol [21[31[4]
1-(2-chloro-4-

IUPAC Name ] ] ) N/A
nitrophenyl)piperazine
JNUWBYPJOBSXDN-

InChl Key [5]
UHFFFAOYSA-N

SMILES Clclc(cce(cl)[O-)N2CCNCC2 [5]

Table 2: Common Synonyms and Catalog Identifiers
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Synonym Source
(2-Chloro-4-nitrophenyl)piperazine [1]
EU-0035959 [1]
ZERO/006480 [1]
BAS 00805288 [1]
MLS000689042 [1]
VBP00403 [5]
MFCD00640776 [4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing reaction
conditions, purification strategies, and formulation approaches. The data below, derived from
commercial supplier technical sheets and predictive models, provides a baseline for
experimental planning.

Table 3: Physicochemical Data

Property Value Notes Source

Light yellow to yellow

Physical Form Solid ] [1][5]
solid

Melting Point 105 °C Experimental [1]

Boiling Point 411.0+£45.0 °C Predicted [1]

Density 1.331 + 0.06 g/cm3 Predicted [1]
Predicted (strongest

pKa 8.53+£0.10 ) [1]
basic)

Room temperature,
Storage _ [1][4]
protect from light
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The Strategic Role of Arylpiperazines in Drug
Discovery

The arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.
[6] This designation is due to its remarkable versatility and its presence in a multitude of
clinically successful drugs, particularly those targeting the central nervous system (CNS).[6]
These compounds are known to interact with a range of aminergic G protein-coupled receptors
(GPCRs), including serotonin, dopamine, and adrenergic receptors.[6][7]

Key Therapeutic Areas for Arylpiperazine-Based Drugs:

e Psychiatry: Schizophrenia, depression, and anxiety (e.g., Aripiprazole, Trazodone,
Buspirone).[1]

» Neurology: Parkinson's disease and sleep disorders.[6]

¢ Oncology: Recent research has highlighted the potential of arylpiperazines as scaffolds for
anticancer agents.[2][7]

o Other Indications: Antihistamine, anti-inflammatory, and antihypertensive activities have also
been reported.[7]

1-(2-Chloro-4-nitrophenyl)piperazine serves as an ideal starting material or intermediate for
synthesizing novel drug candidates within these classes. Its structure provides three key points
for diversification:

e The Secondary Amine: The nitrogen at the 4-position of the piperazine ring is a nucleophilic
handle for adding various side chains and pharmacophores, a common strategy in
developing long-chain arylpiperazines.[8]

e The Nitro Group: The nitro group can be readily reduced to an aniline derivative. This
introduces a new reactive site, allowing for the construction of amides, sulfonamides, or
further heterocyclic rings.

o The Chloro Group: The chlorine atom can be displaced or used as a handle for cross-
coupling reactions, although this is often more challenging than modifying the other
positions.
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Synthesis Pathway and Reaction Mechanism

The most direct and industrially relevant method for synthesizing N-arylpiperazines from
electron-deficient arenes is through Nucleophilic Aromatic Substitution (SNAr).[5] This
mechanism is particularly effective for 1-(2-Chloro-4-nitrophenyl)piperazine.

Causality of the Reaction: The synthesis relies on the reaction between piperazine and an
activated aromatic halide. The key to this reaction's success is the "activation" of the phenyl
ring by the strongly electron-withdrawing nitro group (-NO2).

» Activation: The nitro group, positioned para to the chlorine atom at C-1 in the precursor (1,2-
dichloro-4-nitrobenzene), powerfully withdraws electron density from the aromatic ring
through resonance and inductive effects.

» Nucleophilic Attack: This electron deficiency makes the carbon atom bonded to the chlorine
(C-1) highly electrophilic and susceptible to attack by a nucleophile, in this case, one of the
nitrogen atoms of piperazine.

o Formation of Meisenheimer Complex: The attack forms a resonance-stabilized negative
intermediate known as a Meisenheimer complex. The negative charge is delocalized across
the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides
substantial stabilization.

e Leaving Group Departure: The complex then collapses, expelling the chloride ion as the
leaving group and re-establishing the aromaticity of the ring, yielding the final product. The
chlorine at C-2 is meta to the nitro group and is therefore not significantly activated, ensuring
regioselective substitution at the C-1 position.
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Caption: General workflow for the synthesis of the title compound via SNAr.

Generalized Experimental Protocol (SNAr)

This protocol is a representative example based on established SNAr chemistry and should be
optimized for specific laboratory conditions.

e Reactor Setup: To a stirred solution of piperazine (3.0 to 5.0 molar equivalents) in a suitable
polar aprotic solvent (e.g., DMSO, DMF, or NMP), add 1,2-dichloro-4-nitrobenzene (1.0
molar equivalent). The excess piperazine acts as both the nucleophile and the acid
scavenger for the HCI generated. Alternatively, a non-nucleophilic base like K2COs or EtsN
(2.0 eq) can be used with a smaller excess of piperazine (1.1 eq).

o Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction
progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

o Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large
volume of cold water or ice-water. The product should precipitate as a solid.

« |solation: Collect the solid product by vacuum filtration and wash thoroughly with water to
remove excess piperazine hydrochloride and residual solvent.
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 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol, isopropanol, or toluene) to yield the final product as a yellow solid.
Purity should be confirmed by HPLC, tH NMR, and MS analysis.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. The available data
indicates it is an irritant and harmful if swallowed.

Table 4: Hazard Information

Precautionary

Hazard Type GHS Statement Source
Codes
o H302: Harmful if P264, P270,
Acute Toxicity [1]
swallowed P301+P312

H314: Causes severe
) ) P260, P280,
Skin/Eye Damage skin burns and eye [1]
P303+P361+P353
damage

H373: May cause
o damage to organs
Organ Toxicity P314 [1]
through prolonged or

repeated exposure

H410: Very toxic to
Aquatic Hazard aguatic life with long P273, P391 [1]

lasting effects

Handling Recommendations:

¢ Use in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

» Avoid inhalation of dust and direct contact with skin and eyes.
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» Store in a tightly sealed container in a dry, cool place, away from incompatible materials.

Structurally Related Compounds and Derivatives

The utility of 1-(2-Chloro-4-nitrophenyl)piperazine is further demonstrated by the commercial
availability of its derivatives, which serve as more advanced intermediates for specific synthetic
targets.

¢ 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This derivative blocks one of the reactive
nitrogen atoms, directing further reactions to the aromatic ring.[9][10]

¢ 1-(2-Chloro-4-nitrophenyl)-4-(phenylcarbonyl)piperazine: A benzoylated version, useful in
multi-step syntheses where protection of the piperazine nitrogen is required.[11]

o tert-Butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate: The Boc-protected derivative is
a cornerstone in modern organic synthesis, allowing for controlled, stepwise elaboration of
complex molecules.

These derivatives underscore the role of the parent compound as a foundational scaffold upon
which significant molecular complexity is built.
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» Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in
silico evalu

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

